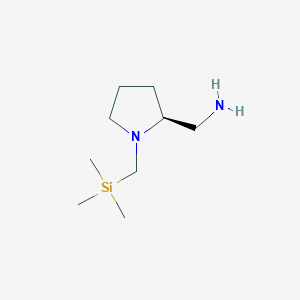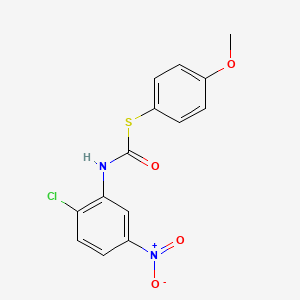![molecular formula C21H17NO3 B11945087 2-[(Diphenylmethyl)carbamoyl]benzoic acid CAS No. 94881-00-2](/img/structure/B11945087.png)
2-[(Diphenylmethyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diphenylmethyl)carbamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a diphenylmethyl group attached to a carbamoyl moiety, which is further connected to a benzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethyl)carbamoyl]benzoic acid typically involves the reaction of diphenylmethylamine with phosgene to form diphenylmethyl isocyanate. This intermediate is then reacted with 2-aminobenzoic acid to yield the desired product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane. The reaction is typically carried out at low temperatures to prevent the decomposition of the isocyanate intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of alternative reagents and catalysts to replace phosgene, which is highly toxic, can be explored to make the process safer and more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylmethyl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions can be used to oxidize the benzylic position.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the carbamoyl group.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst can introduce acyl groups onto the benzene ring.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Diphenylmethylamine derivatives.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
2-[(Diphenylmethyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Diphenylmethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group can enhance the binding affinity of the compound to its target, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylamine: Lacks the benzoic acid moiety but shares the diphenylmethyl group.
Benzoic acid: Lacks the diphenylmethyl and carbamoyl groups but shares the benzoic acid backbone.
N-Phenylcarbamoylbenzoic acid: Similar structure but with a phenyl group instead of a diphenylmethyl group.
Uniqueness
2-[(Diphenylmethyl)carbamoyl]benzoic acid is unique due to the presence of both the diphenylmethyl and carbamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
94881-00-2 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(benzhydrylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(17-13-7-8-14-18(17)21(24)25)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)(H,24,25) |
InChI Key |
VSICLTFAVYHARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

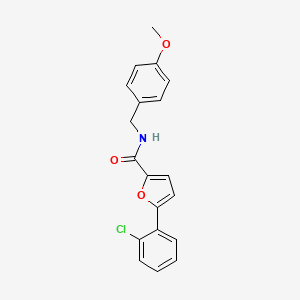
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
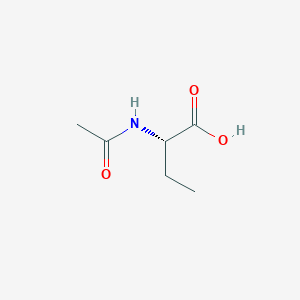


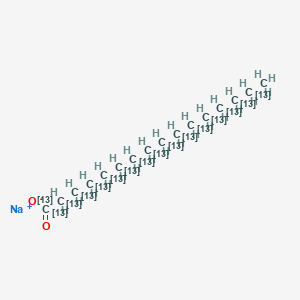
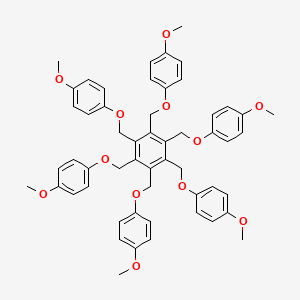
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
